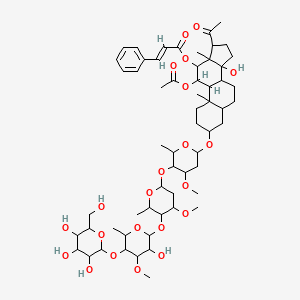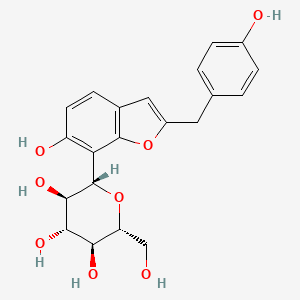
Pteroside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteroside is a naturally occurring compound found in various species of ferns, particularly in the Pteridaceae familyThese compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pterosides typically involves the Friedel-Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol with methylmalonyl chloride. This reaction produces a 1,3-indandione intermediate, which is then demethylated and reduced using zinc and acetic acid in the presence of acetic anhydride and sodium acetate. The resulting mixture of racemic cis and trans isomers of pterosin C diacetate is hydrolyzed to yield the corresponding pterosides .
Industrial Production Methods: Industrial production of pterosides involves the extraction and purification from the rhizomes of ferns such as Pteridium aquilinum. The process includes solvent extraction, chromatographic separation, and crystallization to isolate and purify the desired pterosides .
Análisis De Reacciones Químicas
Types of Reactions: Pterosides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used to substitute functional groups on the pteroside molecule, depending on the desired modification.
Major Products: The major products formed from these reactions include different isomers and derivatives of pterosides, which can exhibit varying degrees of biological activity .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of pterosides involves their interaction with specific molecular targets and pathways within cells. Pterosides are known to generate free radical species, leading to oxidative damage to proteins, DNA, and membrane lipids. This oxidative stress can induce apoptosis in cancer cells, thereby exhibiting cytotoxic effects .
Comparación Con Compuestos Similares
Pterosin A: Another sesquiterpenoid glycoside found in ferns, known for its cytotoxic and anti-inflammatory properties.
Ptaquiloside: A norsesquiterpene glucoside found in bracken ferns, known for its carcinogenic properties.
Uniqueness of Pteroside: this compound stands out due to its diverse range of biological activities and its potential therapeutic applications. Its ability to undergo various chemical modifications makes it a versatile compound for drug development and other industrial applications .
Propiedades
Número CAS |
524051-94-3 |
|---|---|
Fórmula molecular |
C21H22O8 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S,6R)-2-[6-hydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H22O8/c22-9-15-17(25)18(26)19(27)21(29-15)16-14(24)6-3-11-8-13(28-20(11)16)7-10-1-4-12(23)5-2-10/h1-6,8,15,17-19,21-27H,7,9H2/t15-,17-,18+,19-,21+/m1/s1 |
Clave InChI |
MCHGHPIHLAZAFH-UVPIGPOJSA-N |
SMILES isomérico |
C1=CC(=CC=C1CC2=CC3=C(O2)C(=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1CC2=CC3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


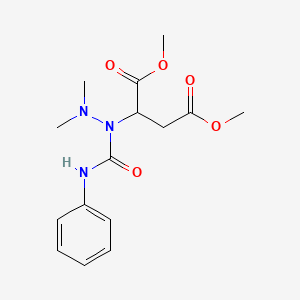
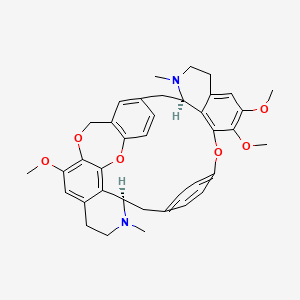
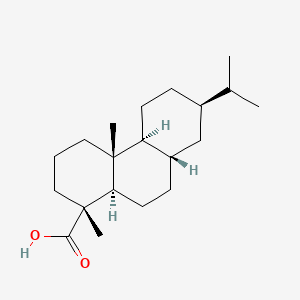
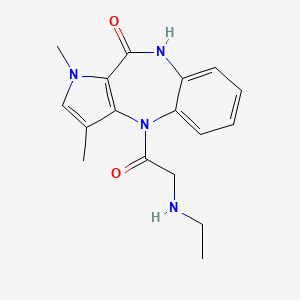
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
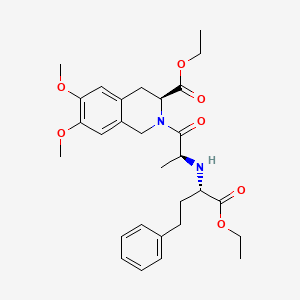
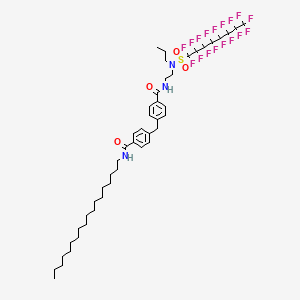
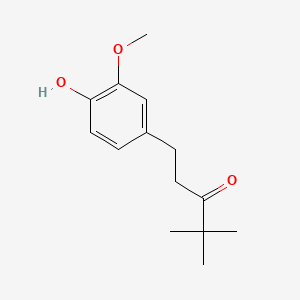
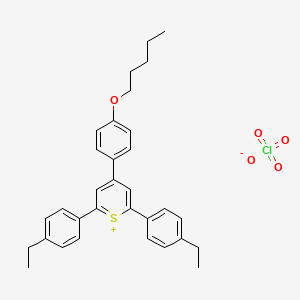


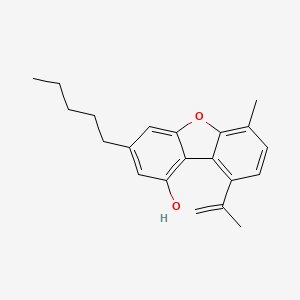
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)
